1,2,3,7,8-Pentabromodibenzo-P-dioxin

Immunotoxicology Aryl Hydrocarbon Receptor (AhR) Dioxin Toxicity

Sourcing congener-specific reference standards for PBDD environmental analysis presents challenges in analytical method validation due to varying detection limits. This compound, CAS 109333-34-8, directly addresses the need for an exact 1,2,3,7,8-substituted analytical standard. - Quantification Parameter: Validated GC-MS LOQ of 1,750 pg/g, critical for setting instrument detection thresholds. - Toxicological Relevance: Exhibits a non-linear, dose-independent immunotoxicity profile distinct from 2,3,7,8-TBDD, essential for non-monotonic dose-response research. - TEQ Application: Required component with a TEF of 1.0 for accurate total Toxic Equivalents calculation in complex sample mixtures.

Molecular Formula C12H3Br5O2
Molecular Weight 578.7 g/mol
CAS No. 109333-34-8
Cat. No. B028258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,7,8-Pentabromodibenzo-P-dioxin
CAS109333-34-8
Molecular FormulaC12H3Br5O2
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br
InChIInChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
InChIKeyZIFMQFDZODRVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PeBDD: Toxicology & Environmental Analysis


1,2,3,7,8-Pentabromodibenzo-P-dioxin (PeBDD, CAS 109333-34-8) is a pentabrominated member of the polybrominated dibenzo-p-dioxin (PBDD) family, an important class of environmental contaminants formed primarily as by-products of brominated flame retardant combustion and municipal waste incineration [1]. With a molecular weight of 578.7 g/mol (C12H3Br5O2), this compound serves as an analytical reference standard for quantifying PBDDs in environmental and biological matrices via GC-MS [2]. It is a structural and functional analog to the highly toxic chlorinated dioxin 1,2,3,7,8-pentachlorodibenzo-p-dioxin (PeCDD) [3].

Workflow GC-MS quantification of PBDDs
Use Context Environmental and biological matrices
Selection Pentabrominated dioxin congener standard

PeBDD: Why Generic Substitution Fails


Within the PBDD class, congener-specific bromination patterns dictate distinct physicochemical properties, analytical behavior, and toxicological profiles, making generic substitution scientifically invalid. As demonstrated in head-to-head immunotoxicity studies, the pentabrominated PeBDD exhibits a non-linear, dose-independent effect that sharply contrasts with the predictable, dose-dependent toxicity of its tetrabrominated counterpart, 2,3,7,8-TBDD [1]. Furthermore, analytical methods require unique quantification parameters for each congener; for PeBDD, the validated limit of quantitation (LOQ) is 1,750 pg/g, which is significantly higher than the 140 pg/g LOQ for 2,3,7,8-TBDD [2]. This fundamental variation in both biological activity and analytical detectability underscores the critical need for exact congener identification in procurement.

PeBDD (pentabrominated)
Lower-brominated congener (e.g., TBDD)
Immunotoxicity profile may differ; non-linear dose-response reported
Analytical detection limit context varies significantly between congeners
TEF equivalence does not ensure interchangeable biological behavior

PeBDD: Quantitative Differentiation Guide


Non-Linear Immunotoxicity vs. TBDD and PeCDD

A direct comparative study in mice demonstrated that 1,2,3,7,8-PeBDD has a unique, dose-independent immunotoxicity profile. Unlike 2,3,7,8-TBDD, which showed identical, dose-dependent effects to TCDD at 1.0-10 µg/kg for all endpoints, PeBDD's potency was not linearly related to dose. At lower doses, PeBDD was more potent than 1,2,3,7,8-PeCDD, but at higher doses it was less potent, a phenomenon not observed for the chlorinated analog [1].

Immunotoxicity profile
Head-to-head
Non-linear, dose-independent vs. dose-dependent TBDD
Non-linear immunotoxicity endpoint context
Mouse OVA model, IL-5/CYP1A1 endpoints
Immunotoxicology Aryl Hydrocarbon Receptor (AhR) Dioxin Toxicity

Analytical LOQ vs. 2,3,7,8-TBDD

Method-specific limits of quantitation (LOQ) for PeBDD are significantly higher than for the lower-brominated congener. In a validated NTP GC-MS method for analyzing DE-71, the LOQ for 1,2,3,7,8-PeBDD was determined to be 1,750 pg/g, while the LOQ for 2,3,7,8-TBDD was 140 pg/g. This indicates a 12.5-fold difference in analytical sensitivity [1].

Analytical LOQ
Method context
1,750 pg/g (PeBDD) vs. 140 pg/g (TBDD)
LOQ context may affect method transfer
GC-MS method, NTP DE-71 matrix
Analytical Chemistry Environmental Monitoring GC-MS

TEF Equivalence to 2,3,7,8-TBDD

The World Health Organization's Toxic Equivalency Factor (TEF) scheme assigns a value of 1.0 to 1,2,3,7,8-PeBDD, which is identical to the TEF for 2,3,7,8-TBDD. This was validated in an NTP technical report where a measured concentration of 58 pg/g of PeBDD yielded a TEQ of 58 pg/g [1]. This places PeBDD among the most potent PBDD congeners for risk assessment purposes.

TEF assignment
Context-dependent
TEF = 1.0 Equivalent to TBDD
TEF context for risk assessment models
WHO scheme; TEQ calculation relevance
Risk Assessment Toxic Equivalency (TEQ) Environmental Toxicology

Additive Interaction in Complex Mixtures

In a rainbow trout early life stage mortality bioassay, 1,2,3,7,8-PeBDD was shown to act additively when co-exposed with 2,3,7,8-TBDD. The study used graded doses of each congener alone and in fixed-ratio pairs to demonstrate that their combined effect on sac fry mortality was purely additive, as confirmed by isobolographic analysis [1]. This additive behavior is a key assumption in the application of TEFs to complex environmental mixtures.

Mixture additivity
Head-to-head
Additive with TBDD Trout embryo bioassay
Additive mixture response context
Isobolographic confirmation, sac fry mortality
Ecotoxicology Mixture Toxicology Aquatic Biology

Stable Isotope-Labeled Analog for Quantification

For definitive quantification using isotope dilution mass spectrometry (IDMS), the procurement of a 13C12-labeled 1,2,3,7,8-PeBDD internal standard is critical. This labeled analog corrects for matrix effects and analyte losses during sample preparation, ensuring method accuracy [1]. This is a standard requirement for EPA and similar regulatory methods, and its availability directly impacts the feasibility of high-precision studies.

Labeled analog
Data to verify
13C12-PeBDD ISTD available
Isotope dilution support review
Vendor catalog verification needed
Isotope Dilution Mass Spectrometry Quantitative Analysis

PeBDD: Research & Industrial Applications


Environmental Fate & Bioaccumulation Studies

Quantifying PeBDD in sediment, biota, and water samples to assess the environmental distribution and trophic transfer of this high-TEF (1.0) congener. The compound's specific GC-MS LOQ of 1,750 pg/g [1] defines the detection limit for these analyses, and the use of a 13C12-labeled internal standard is essential for accurate isotope dilution quantification [2].

In Vivo Immunotoxicity & Non-Linear Dose-Response

Utilizing PeBDD as a test article in rodent models to investigate the mechanisms underlying its unique dose-independent immunotoxicity. This scenario is specifically relevant for research focused on non-monotonic dose-response curves, a phenomenon not observed with the comparator congener 2,3,7,8-TBDD [3]. Such studies are critical for refining risk assessment models for dioxin-like compounds.

TEF-Validated Mixture Toxicology & Risk Assessment

Incorporating PeBDD into complex PBDD/PBDF/PBB mixtures for additive toxicity testing in aquatic (e.g., rainbow trout) or mammalian models. The validated additive interaction with 2,3,7,8-TBDD [4] and its established TEF of 1.0 [1] make it a necessary component for calculating total Toxic Equivalents (TEQs) in environmental or food samples, guiding regulatory and remediation efforts.

Application
Selection Property
Validation Focus
Environmental fate & bioaccumulation studies
GC-MS detection limit review
Isotope dilution MS support
In vivo immunotoxicity studies
Non-linear dose-response endpoint review
Immunotoxicity model interpretation
Mixture toxicology & risk assessment
TEF-based mixture modeling
Additive interaction study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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